N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a biphenyl carboxamide core linked via an ethyl group to a pyridazinone ring substituted with a furan moiety.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22-13-12-20(21-7-4-16-29-21)25-26(22)15-14-24-23(28)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-13,16H,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHULRYATCCHTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with a biphenyl carboxamide derivative.
Preparation of Furan-2-yl Intermediate: This can be synthesized through the acid-catalyzed cyclization of appropriate precursors such as furfural.
Synthesis of Pyridazinone Moiety: The pyridazinone ring can be formed via the reaction of hydrazine derivatives with diketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The biphenyl carboxamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted biphenyl carboxamide derivatives.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The biphenyl carboxamide group may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues
Biphenyl Carboxamide Derivatives
describes several biphenyl carboxamides with varied N-substituents, including cycloalkyl (e.g., cyclooctyl in compound 7) and tetrahydronaphthalenyl groups (compound 9). Unlike these analogues, the target compound replaces the cycloalkyl/aryl group with a pyridazinone-furan-ethyl chain. This substitution likely enhances π-π stacking and hydrogen-bonding capabilities, critical for target engagement .
Pyridazinone-Containing Analogues
highlights N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, which shares the pyridazinone core but substitutes furan with a 4-chlorophenyl group. The electron-withdrawing chlorine may reduce aromaticity compared to the electron-rich furan, altering binding kinetics in enzymatic assays .
Furan-Containing Analogues
details 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide, which retains the furan-pyridazinone moiety but uses an acetamide linker instead of a biphenyl-ethyl chain. The methoxybenzyl group may improve lipophilicity, whereas the biphenyl carboxamide in the target compound could enhance target specificity .
Pharmacological Activity
references VNF (a biphenyl carboxamide with an imidazole group), a CYP51 inhibitor. Computational docking studies (as in ) could clarify these differences .
Physicochemical Properties
The furan’s electron-rich nature may enhance interactions with polar binding pockets .
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structural complexity of this compound, which integrates a furan ring, a pyridazinone moiety, and a biphenyl group, suggests that it may interact with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O3
- Molecular Weight : 342.36 g/mol
- IUPAC Name : N-[2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]ethyl]-[1,1'-biphenyl]-4-carboxamide
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. The furan and pyridazinone moieties may inhibit various enzymes or modulate receptor activity, leading to altered cellular responses.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit tumor cell proliferation and induce apoptosis in cancer cells. |
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |
Anticancer Activity
A study evaluating the anticancer properties of pyridazine derivatives found that compounds with similar structural features inhibited the growth of several cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against breast and colon cancer cells, indicating significant cytotoxicity.
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of heterocyclic compounds revealed that derivatives containing furan and pyridazine rings displayed potent activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for selected strains.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of related compounds demonstrated their ability to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for preparing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a pyridazinone derivative with a biphenyl carboxamide precursor. Key steps include:
- Step 1 : Functionalization of the pyridazinone core at the 3-position with furan-2-yl via nucleophilic substitution (e.g., using furan-2-ylmagnesium bromide under anhydrous conditions).
- Step 2 : Alkylation of the pyridazinone nitrogen with ethylenediamine derivatives to introduce the ethyl linker.
- Step 3 : Amidation with [1,1'-biphenyl]-4-carboxylic acid using coupling agents like EDCI/HOBt in DMF.
- Critical Parameters : Reaction temperature (60–80°C for amidation), solvent choice (DMF or THF), and purification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; biphenyl aromatic signals at δ 7.2–7.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ expected for C₂₄H₂₀N₄O₃).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (pyridazinone C=O).
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer :
- Solubility Data : Moderate solubility in DMSO (≥10 mM) and DMF, but poor in aqueous buffers.
- Formulation Strategies : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays. For in vivo studies, employ cyclodextrin-based solubilization or nanoemulsions to enhance bioavailability .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance biological activity?
- Methodological Answer :
- Key Modifications :
- Design Strategy : Prioritize substituents that balance lipophilicity (logP 2–3) and hydrogen-bonding capacity for target engagement .
Q. How can researchers resolve contradictions in reported biological activity across different assay models?
- Methodological Answer :
- Case Example : Discrepancies in IC₅₀ values (e.g., 0.5 μM in kinase inhibition vs. 5 μM in cell proliferation assays).
- Resolution Tactics :
Validate target engagement using orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition).
Assess off-target effects via kinome-wide profiling or CRISPR-based gene knockout.
Optimize cell culture conditions (e.g., serum-free media to reduce protein binding) .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Deconvolution :
- Chemical Proteomics : Use affinity chromatography with biotinylated analogs to pull down binding proteins.
- X-ray Crystallography : Co-crystallize with suspected targets (e.g., kinases) to identify binding motifs.
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
Q. How should toxicity and pharmacokinetic (PK) profiling be integrated into preclinical studies?
- Methodological Answer :
- In Vitro Toxicity : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (CYP450 inhibition).
- In Vivo PK :
- Parameters : Cmax, AUC, clearance (use LC-MS/MS for plasma quantification).
- Metabolite Identification : Liver microsome incubation + HRMS to detect reactive intermediates.
- Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
